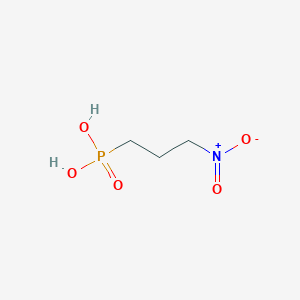
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C₄H₄BrF₆. This compound is notable for its unique structure, which includes both bromine and multiple fluorine atoms. It is used as a building block in organic synthesis, particularly in the preparation of other fluorinated compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide. This reaction yields 1,1,2-trifluoro-1,3-butadiene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase-transfer catalysis and strong bases like potassium hydroxide is common in the synthesis of similar fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions.
Common Reagents and Conditions
Potassium Hydroxide (KOH): Used in the preparation of 1,1,2-trifluoro-1,3-butadiene.
Tetrabutylammonium Bromide: Acts as a phase-transfer catalyst in the synthesis reactions.
Major Products Formed
1,1,2-Trifluoro-1,3-butadiene: Formed via the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide.
Applications De Recherche Scientifique
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.
Material Science: In the development of new materials with unique properties due to the presence of fluorine atoms.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action for 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom can be readily substituted by nucleophiles, while the fluorine atoms contribute to the compound’s stability and reactivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene: A closely related compound used in similar synthetic applications.
1,1,2-Trifluoro-1,3-butadiene: A product formed from the reaction of 4-bromo-1,1,2-trifluoro-1-butene.
Uniqueness
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to its combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability characteristics. This makes it a valuable building block in the synthesis of various fluorinated compounds .
Propriétés
Numéro CAS |
163773-91-9 |
|---|---|
Formule moléculaire |
C5H3BrF6 |
Poids moléculaire |
256.97 g/mol |
Nom IUPAC |
4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)but-2-ene |
InChI |
InChI=1S/C5H3BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h1H,2H2 |
Clé InChI |
QTLNFAPTIXFPCH-UHFFFAOYSA-N |
SMILES canonique |
C(C=C(C(F)(F)F)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
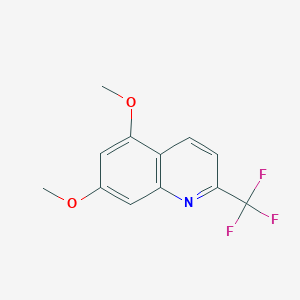
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
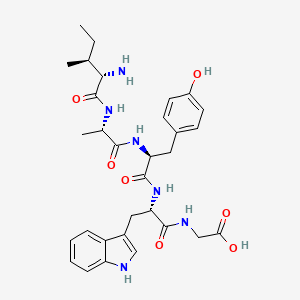
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
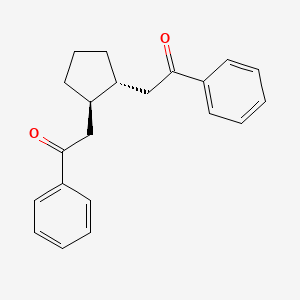
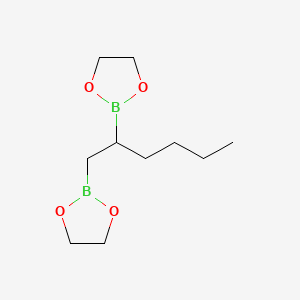
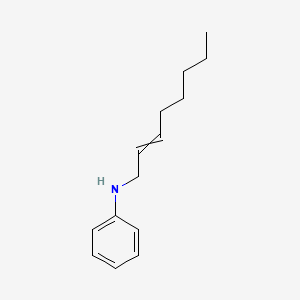
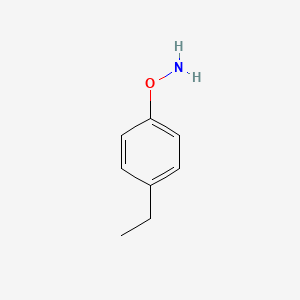
![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
